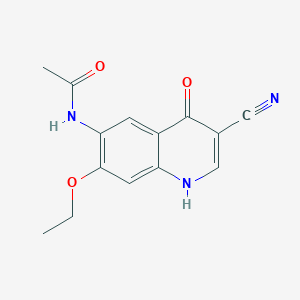

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Description

BenchChem offers high-quality N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVURAHRGGCJNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466621 | |

| Record name | N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201080-09-2, 848133-75-5 | |

| Record name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201080092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-IL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9QP8N7N8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide" synthesis pathways

An In-depth Technical Guide to the Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Introduction

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a key intermediate in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, holds significant importance in the development of targeted cancer therapies.[1][2] Its derivatives, such as EKB-569 and neratinib, are dual irreversible inhibitors of EGFR and human epidermal growth factor receptor-2 (HER-2) protein tyrosine kinases.[1][2] The quinoline scaffold is a versatile pharmacophore with a wide range of biological activities, making it a focal point in medicinal chemistry.[3][4][5][6][7] This guide provides a comprehensive overview of the synthetic pathways for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, detailing both traditional and modern methodologies.

Traditional Synthesis Pathway: A High-Temperature Cyclization Approach

The initial reported synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves a multi-step process culminating in a high-temperature thermal cyclization.[1] While foundational, this method is often hampered by harsh reaction conditions and modest yields.

Retrosynthetic Analysis

The traditional approach commences with the commercially available 2-amino-5-nitrophenol. The synthesis strategy involves the sequential introduction of the acetamide and ethoxy groups, followed by reduction of the nitro group to an amine. This intermediate aniline then undergoes condensation with an appropriate three-carbon electrophile, followed by a thermal cyclization to construct the quinoline ring system.

Synthesis Workflow

Caption: Traditional synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetamido-3-ethoxyaniline

-

Acetylation: 2-Amino-5-nitrophenol is acetylated using acetic anhydride in acetic acid.

-

Ethylation: The resulting phenolic hydroxyl group is ethylated using ethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

-

Reduction: The nitro group is reduced to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like THF.

Step 2: Condensation and Cyclization

-

Condensation: The synthesized 4-acetamido-3-ethoxyaniline is reacted with ethyl (E)-2-cyano-3-ethoxypropenoate in a solvent like toluene at elevated temperatures (e.g., 90 °C).[1]

-

Thermal Cyclization: The resulting intermediate is subjected to high-temperature thermal cyclization in a high-boiling solvent such as Dowtherm A at approximately 260 °C for an extended period (e.g., 20 hours).[1][8]

Causality and Experimental Choices

-

High-Temperature Cyclization: The Gould-Jacobs reaction is a classic method for quinoline synthesis.[8] The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent elimination to form the aromatic quinoline ring. However, these harsh conditions often lead to the formation of tars and other byproducts, complicating purification and reducing the overall yield.[8]

Quantitative Data

| Step | Reagents and Conditions | Yield | Reference |

| Condensation | Toluene, 90 °C, 16 h | 90% | [1] |

| Thermal Cyclization | Dowtherm A, 260 °C, 20 h | 35% | [1] |

Improved Synthesis Pathway: A Milder Reductive Cyclization Approach

To circumvent the issues associated with the high-temperature cyclization, a more efficient and milder synthetic route has been developed.[1] This method utilizes a reductive cyclization strategy, which avoids the harsh thermal conditions and generally provides higher yields.

Retrosynthetic Analysis

This improved route begins with 3-amino-4-hydroxybenzoic acid. The core strategy involves the construction of a substituted o-nitrophenyl ethanone intermediate, which then undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a nitroenamine. The key step is the subsequent reductive cyclization of this intermediate to form the desired 4-hydroxyquinoline ring system.

Synthesis Workflow

Caption: Improved synthesis via reductive cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of the Key Nitroenamine Intermediate

-

Esterification and Acetylation: 3-Amino-4-hydroxybenzoic acid is first esterified and then acetylated.

-

Ethylation and Hydrolysis: The phenolic hydroxyl group is ethylated, followed by hydrolysis of the ester to the corresponding benzoic acid.

-

Nitration: The substituted benzoic acid is nitrated using fuming nitric acid.

-

Acylation: The resulting nitrobenzoic acid is converted to its acid chloride with thionyl chloride and then reacted with the sodium salt of ethyl cyanoacetate.

-

Decarboxylation: The product is then decarboxylated to yield the substituted o-nitrophenylethanone.

-

Condensation with DMF-DMA: The o-nitrophenylethanone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford the nitroenamine intermediate.[1]

Step 2: Reductive Cyclization

-

The nitroenamine intermediate is subjected to reductive cyclization using a zinc-acetic acid-ethanol system.[1] This one-pot reaction reduces the nitro group to an amine, which then spontaneously cyclizes to form the 4-hydroxyquinoline ring.

Causality and Experimental Choices

-

Reductive Cyclization: This method avoids the high temperatures required for thermal cyclization. The use of zinc and acetic acid provides a mild and efficient system for the reduction of the nitro group and subsequent intramolecular cyclization. This approach is generally higher yielding and produces a cleaner product.[1]

-

DMF-DMA: N,N-dimethylformamide dimethyl acetal serves as a one-carbon synthon, reacting with the active methylene group of the o-nitrophenylethanone to form the enamine necessary for the cyclization.

Quantitative Data

| Step | Reagents and Conditions | Yield | Reference |

| Reductive Cyclization | Zn, AcOH, EtOH-H2O, 70-80 °C | 85% | [1] |

| Overall Yield (from 3-amino-4-hydroxybenzoic acid) | Ten steps | ~31% | [1] |

Conclusion

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be achieved through multiple pathways. While the traditional high-temperature cyclization method is historically significant, the modern reductive cyclization approach offers a more practical, efficient, and scalable alternative for the production of this vital pharmaceutical intermediate. The choice of synthetic route will depend on factors such as scale, available starting materials, and desired purity. The improved methodology, with its milder conditions and higher yields, represents a significant advancement in the synthesis of this important quinoline derivative.

References

- Asif, M. (2025). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Bentham Science.

- Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851.

- Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Jadhav, S. B., & Gaikwad, N. D. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Patel, D. J., et al. (2023).

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.

- A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (n.d.).

- A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (2025).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. jddtonline.info [jddtonline.info]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a quinoline derivative of significant interest in pharmaceutical sciences. It is recognized not only as a key intermediate in the synthesis of potent tyrosine kinase inhibitors like Neratinib and EKB-569 but also as a process-related impurity in the manufacturing of Lenvatinib.[1][2] This dual identity underscores the critical need for a comprehensive understanding of its chemical properties, synthesis, and characterization. The control and monitoring of such compounds are paramount to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the compound's physicochemical properties, outlines robust synthetic and analytical methodologies, and discusses its relevance in drug development, serving as a vital resource for researchers in organic synthesis and pharmaceutical quality assurance.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a compound is the foundation of all subsequent research and development.

Nomenclature and Structure

-

IUPAC Name: N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide[]

-

Synonyms: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, Lenvatinib Impurity 21[4][5][6]

-

CAS Number: 848133-75-5[7]

-

Molecular Formula: C₁₄H₁₃N₃O₃[]

-

Molecular Weight: 271.27 g/mol []

Chemical Structure: The molecule features a 4-hydroxyquinoline core, which is a privileged scaffold in medicinal chemistry. Key functional groups include an ethoxy group at position 7, an acetamide group at position 6, and a nitrile (cyano) group at position 3. The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-oxo form, which is often the dominant species.

Physicochemical Data

A summary of the key physicochemical properties is crucial for designing experimental conditions, from synthesis to formulation and analysis.

| Property | Value | Source |

| Appearance | White to pale yellow solid | [8] |

| Boiling Point | 481.4 ± 45.0 °C (at 760 mmHg) | [] |

| Density | 1.3 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in DMSO, ethanol, dichloromethane; low solubility in water. | [8] |

Synthesis and Mechanism of Formation

Understanding the synthetic pathways is essential both for producing the compound as a reference standard and for controlling its formation as an impurity. An improved, scalable synthesis avoids the harsh thermal cyclization conditions (260 °C in Dowtherm A) used in earlier methods, which often led to low yields and impurities.[1][9]

Recommended Synthetic Workflow

A robust and scalable synthesis involves a base-mediated cyclization, which is more efficient and provides a higher purity product.[9] The key transformation is the intramolecular cyclization of an ortho-aminobenzoate precursor.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Buy Lenvatinib Impurity F | 417717-21-6 [smolecule.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Lenvatinib Impurity 21 - CAS - 253801-34-2 | Axios Research [axios-research.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. 848133-75-5|N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: A Pivotal Intermediate in Targeted Cancer Therapy

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized the treatment of various cancers. Small molecule kinase inhibitors, in particular, have demonstrated significant efficacy by targeting specific signaling pathways that drive tumor growth and proliferation. Within this context, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, with CAS number 848133-75-5, emerges as a compound of critical importance. While not an active pharmaceutical ingredient (API) itself, it serves as a key intermediate in the synthesis of potent, irreversible tyrosine kinase inhibitors (TKIs) such as Neratinib and EKB-569 (Pelitinib).[1][2] These drugs have made a substantial impact in the treatment of HER2-positive breast cancer and other solid tumors.[1]

This technical guide provides an in-depth exploration of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, focusing on its chemical properties, synthesis methodologies, and its crucial role in the production of next-generation anticancer agents. The narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of this vital chemical entity.

Chemical Properties and Characterization

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a complex organic molecule featuring a quinoline core substituted with cyano, ethoxy, hydroxyl, and acetamide functional groups.[3] This intricate structure imparts specific chemical properties that are essential for its role as a pharmaceutical intermediate.

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₃O₃ |

| Molecular Weight | 271.27 g/mol |

| CAS Number | 848133-75-5 |

| Appearance | White to pale yellow solid |

| Melting Point | >250°C |

| Boiling Point | 481.433°C at 760 mmHg |

| Density | 1.331 g/cm³ |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and dichloromethane; low solubility in water. |

Table 1: Physicochemical Properties of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.[3][4]

The presence of both hydrogen bond donors (hydroxyl and amide groups) and acceptors (cyano, carbonyl, and ether oxygens) influences its solubility and reactivity. The quinoline scaffold provides a rigid framework for the subsequent elaboration into the final drug molecules.

Synthesis Methodologies: A Step-by-Step Protocol

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be achieved through various routes, with newer methods focusing on improved yield, milder reaction conditions, and scalability for industrial production.[1][5] Below is a detailed, self-validating protocol based on an efficient and practical synthetic route.

Experimental Protocol: Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

This protocol outlines a multi-step synthesis starting from commercially available precursors.

Step 1: Synthesis of the Precursor Amine

The initial steps involve the synthesis of the appropriately substituted aniline precursor. This typically starts from a readily available nitrophenol derivative, which undergoes acetylation, ethylation, and reduction of the nitro group to an amine.

Step 2: Condensation Reaction

-

Reactants: The synthesized aniline precursor is reacted with ethyl 2-cyano-3-ethoxyacrylate.

-

Solvent: Toluene is used as the solvent.

-

Conditions: The reaction mixture is heated at 90°C for 16 hours.

-

Rationale: This condensation reaction forms a key intermediate by adding the cyano-acrylate moiety to the aniline. The choice of toluene and elevated temperature facilitates the reaction kinetics.

Step 3: Thermal Cyclization

-

Reactant: The product from the condensation step.

-

Solvent/Medium: A high-boiling point solvent such as Dowtherm A is traditionally used.

-

Conditions: The reaction mixture is heated to high temperatures (e.g., 260°C) for an extended period (e.g., 20 hours).

-

Rationale: This is a critical ring-closing step that forms the quinoline core. The high temperature provides the necessary activation energy for the intramolecular cyclization. However, this step can lead to the formation of tars and reduce the overall yield.[5]

Step 4: Improved Cyclization Method (Alternative to Step 3)

To overcome the harsh conditions of thermal cyclization, a base-mediated cyclization has been developed.[5]

-

Reactant: A suitably designed o-[(2-cyanovinyl)amino]benzoate intermediate.

-

Base/Solvent System: Sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH).

-

Conditions: The reaction mixture is heated to reflux for 3 hours.

-

Rationale: This base-catalyzed cyclization proceeds under much milder conditions, leading to a cleaner reaction and higher yields, making it more suitable for large-scale synthesis.[5]

-

Work-up: The reaction mixture is cooled, concentrated, and diluted with water. The pH is adjusted to ~4 with concentrated HCl to precipitate the product. The resulting solid is filtered, washed, and dried.

Caption: A simplified workflow for the synthesis of the target intermediate.

Role in the Synthesis of Irreversible EGFR/HER-2 Inhibitors

The primary significance of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide lies in its role as a direct precursor to the 4-chloroquinoline derivative, which is then used to synthesize Neratinib and EKB-569.[5]

Conversion to the 4-Chloroquinoline Intermediate

-

Reactants: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide and a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Catalyst: A catalytic amount of dimethylaminopyridine (DMAP) can be used.

-

Solvent: A suitable solvent like ethyl acetate is employed.

-

Conditions: The mixture is heated to reflux.

-

Rationale: The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group. This chlorine atom is a good leaving group, which is essential for the subsequent nucleophilic aromatic substitution reaction with the respective anilino side chains of Neratinib and EKB-569.

Caption: Synthetic progression from the intermediate to the final APIs.

Biological Context: Mechanism of Action of Downstream Products

To fully appreciate the importance of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, it is crucial to understand the mechanism of action of the final drugs derived from it. Neratinib and EKB-569 are both irreversible pan-ErbB tyrosine kinase inhibitors.[1][6]

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes HER1 (EGFR), HER2, HER3, and HER4, plays a central role in cell proliferation, survival, and differentiation.[3] Overexpression or mutation of these receptors, particularly HER2, is a key driver in several cancers, most notably breast cancer.[1]

Upon ligand binding (for EGFR, HER3, and HER4) or through heterodimerization (especially with HER2), the receptors form dimers, leading to the autophosphorylation of their intracellular kinase domains. This phosphorylation event triggers the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[3][7] These pathways promote cell cycle progression, inhibit apoptosis, and enhance cell migration and angiogenesis.[3]

Neratinib and EKB-569 function by covalently binding to a specific cysteine residue (Cys-805 in HER2 and Cys-773 in EGFR) within the ATP-binding pocket of the kinase domain.[3] This irreversible binding permanently blocks the receptor's kinase activity, thereby inhibiting autophosphorylation and the subsequent activation of the downstream signaling pathways.[1][8] The result is a potent and sustained inhibition of tumor cell proliferation and survival.[1]

Caption: Mechanism of action of Neratinib/EKB-569 on the HER2 signaling pathway.

Conclusion

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide stands as a testament to the intricate and often behind-the-scenes work that underpins modern drug discovery and development. While it does not possess the therapeutic activity of the final drugs it helps create, its role is indispensable. The synthetic routes to this key intermediate have been optimized to ensure efficient and scalable production, paving the way for the manufacture of life-saving cancer therapies like Neratinib. A thorough understanding of its chemistry and synthesis is therefore of paramount importance for medicinal chemists and process development scientists working at the forefront of oncology research. The continued refinement of synthetic methodologies for such crucial intermediates will undoubtedly accelerate the development of next-generation targeted therapies, offering new hope to cancer patients worldwide.

References

-

LookChem. (n.d.). Cas 848133-75-5,Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)-. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

- Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., Jiang, X., & Shen, J. (2011). Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851.

-

Conference Correspondent. (n.d.). Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development. Retrieved from [Link]

- Segovia-Mendoza, M., et al. (2015). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. American journal of cancer research, 5(8), 2531–2561.

-

PubChem. (n.d.). Pelitinib. Retrieved from [Link]

- Jiang, X., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851-2856.

-

National Cancer Institute. (n.d.). Definition of EKB-569. Retrieved from [Link]

- Wang, Y., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(10), 1686-1691.

Sources

- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: A Pivotal Intermediate in Modern Drug Discovery

Foreword: Unveiling the Molecular Architecture of a Key Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of complex molecular architectures that can interact with biological targets with high specificity and efficacy. This guide delves into the technical intricacies of one such molecule: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. While not a therapeutic agent itself, this quinoline derivative is a critical intermediate, a linchpin in the synthesis of potent kinase inhibitors that have shown significant promise in oncology.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular structure, synthesis, and physicochemical properties, thereby facilitating its application in the development of next-generation therapeutics.

Physicochemical Properties and Molecular Identification

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a white to pale yellow solid, a characteristic that is typical for many organic compounds of its class.[2][3] Its solubility profile is marked by good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, while exhibiting low solubility in water.[2][3] This differential solubility is a key consideration in its purification and subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [4] |

| Molecular Weight | 271.27 g/mol | [4] |

| CAS Number | 848133-75-5 | [5] |

| Appearance | White to pale yellow solid | [2][3] |

| Melting Point | >300 °C | [6] |

| Solubility | Soluble in ethanol, DMSO, dichloromethane; low solubility in water | [2][3] |

| SMILES | CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C | [4] |

| InChI Key | OVURAHRGGCJNEB-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights: A Strategic Approach to a Complex Scaffold

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. An improved and practical synthetic route has been developed that avoids the harsh conditions of traditional methods, making it more amenable to scale-up for industrial production.[1][7]

Retrosynthetic Analysis and Strategic Considerations

The core of the synthetic strategy revolves around the construction of the substituted quinoline ring system. A logical retrosynthetic approach identifies simpler, commercially available precursors from which the target molecule can be assembled in a convergent manner.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

The following protocol is a synthesis of established methods, providing a robust pathway to the target compound.

Step 1: Synthesis of the o-[(2-cyanovinyl)amino]benzoate intermediate

The initial step involves the condensation of a substituted aniline with a cyanovinyl reagent. The choice of a benzoate protecting group on the aniline is strategic, as it can be readily removed in a subsequent step. The reaction is typically carried out in a suitable organic solvent and may be catalyzed by a mild acid.

Step 2: Base-Mediated Cyclization to form the 4-hydroxyquinoline core

The key step in this synthesis is the intramolecular cyclization of the o-[(2-cyanovinyl)amino]benzoate intermediate.[1] This reaction is efficiently achieved under strongly basic conditions, with a tert-butoxide/tert-butanol system being particularly effective.[1][6] This method is preferable to older thermal cyclization techniques which often lead to decomposition and lower yields.[1] The basic conditions facilitate the deprotonation of the amino group, which then attacks the cyano group, leading to the formation of the quinoline ring.

Step 3: Purification of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

The crude product from the cyclization reaction is purified through recrystallization. A mixture of ethanol and ethyl acetate has been shown to be an effective solvent system for this purpose, yielding the final product as a pale solid with high purity.[6]

Caption: Simplified workflow for the synthesis of the target molecule.

Analytical Characterization: Confirming the Molecular Identity

The structural elucidation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, δ): The proton NMR spectrum exhibits characteristic signals that correspond to the different protons in the molecule. The ethoxy group is identified by a triplet around 1.45 ppm (CH₃) and a quartet around 4.20 ppm (CH₂). The acetamide methyl group appears as a singlet at approximately 2.14 ppm. The aromatic and quinoline protons resonate in the downfield region, with distinct signals for the protons on the quinoline core.[6]

-

¹³C NMR (DMSO-d₆, δ): The carbon NMR spectrum provides further confirmation of the molecular structure. The ethoxy carbons are observed at approximately 14.1 ppm (CH₃) and 64.6 ppm (CH₂). The acetamide methyl carbon is found at around 23.9 ppm. The spectrum also shows signals for the cyano group carbon (around 117.0 ppm) and the carbonyl carbons of the quinoline and acetamide groups (around 173.5 and 168.7 ppm, respectively), along with the various aromatic and quinoline carbons.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of the compound. The analysis typically shows peaks corresponding to the protonated molecule [M+H]⁺ at m/z 272.2 and the deprotonated molecule [M-H]⁻ at m/z 270.2, which is consistent with the calculated molecular weight of 271.27 g/mol .[6]

Infrared (IR) Spectroscopy

Biological Significance and Therapeutic Context

The primary significance of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide lies in its role as a key intermediate in the synthesis of irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinase inhibitors, such as Neratinib (HKI-272) and EKB-569.[1]

The Quinoline Scaffold in Medicinal Chemistry

The quinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4] The planar nature of the quinoline ring allows it to intercalate into DNA or bind to the active sites of enzymes.

Role as a Precursor to EGFR/HER-2 Inhibitors

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide serves as a crucial building block for the synthesis of potent anticancer agents. The 4-hydroxy group can be readily converted to a 4-chloro group, which then acts as a leaving group for the introduction of various amine-containing side chains.[1][6] This modularity allows for the systematic modification of the final drug molecule to optimize its binding affinity and pharmacokinetic properties.

Caption: Conversion of the intermediate to a final drug molecule.

Direct Biological Activity: An Area for Future Investigation

While the role of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide as a synthetic intermediate is well-documented, there is a notable absence of studies on its direct biological activity in the current literature. Given the known pharmacological activities of the quinoline scaffold, it is plausible that this compound may possess some intrinsic biological effects.[2][4] However, without specific experimental data from in vitro or in vivo studies, any discussion of its direct mechanism of action would be speculative. This represents a potential area for future research, as even synthetic intermediates can sometimes exhibit unexpected and interesting biological profiles.

Conclusion and Future Perspectives

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a molecule of significant interest to the pharmaceutical industry, not for its direct therapeutic effects, but for its crucial role as a versatile intermediate in the synthesis of targeted cancer therapies. Its well-defined chemical properties, coupled with an optimized and scalable synthetic route, make it an invaluable tool for medicinal chemists. The detailed analytical characterization provides the necessary quality control benchmarks for its use in drug development pipelines.

Future research may focus on exploring the potential direct biological activities of this compound and its close analogs. A deeper understanding of its pharmacological profile could reveal new therapeutic applications or inform the design of even more potent and selective kinase inhibitors. As our understanding of the molecular basis of disease continues to grow, the importance of well-characterized and readily accessible chemical building blocks like N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide will only increase.

References

-

Mao, Y., Liu, Z., Yang, X., Xia, X., Zhang, R., Li, J., Jiang, X., Xie, K., Zheng, J., Zhang, H., Suo, J., & Shen, J. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970-1973. [Link]

-

ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. [Link]

-

ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [Link]

-

PubChem. (n.d.). N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. [Link]

-

Chemicalbridge. (n.d.). N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. [Link]

-

i-manager's Journal on Chemical Sciences. (2025). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Jiang, X., Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. [Link]

-

ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

-

Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. [Link]

-

CoLab. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. [Link]

-

IP Indexing. (n.d.). A systematic review on the synthesis and biological activity of hydrazide derivatives. [Link]

-

MySkinRecipes. (n.d.). N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

PubMed. (2007). Chemistry and biological activity of natural and synthetic prenyloxycoumarins. [Link]

-

ResearchGate. (n.d.). Reviews of Reactive Intermediate Chemistry. [Link]

-

ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. [Link]

-

National Center for Biotechnology Information. (2022). Biological Activity of Natural and Synthetic Compounds. [Link]

-

National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

MDPI. (n.d.). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. [Link]

-

PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

-

ResearchGate. (n.d.). New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. [Link]

-

PubMed. (2020). Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. jddtonline.info [jddtonline.info]

- 5. 848133-75-5|N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide|BLD Pharm [bldpharm.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

Unraveling the Multi-Faceted Mechanism of Action of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (ACTB-1003): A Technical Guide for Researchers

Abstract

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, also identified as ACTB-1003, is an orally bioavailable small molecule kinase inhibitor that has demonstrated significant potential in preclinical cancer models. Its anti-neoplastic activity stems from a multi-targeted mechanism of action, concurrently inhibiting key signaling pathways involved in tumor proliferation, angiogenesis, and survival. This technical guide provides an in-depth exploration of the molecular mechanisms of ACTB-1003, detailing its primary kinase targets, the downstream consequences of their inhibition, and standardized protocols for its in vitro evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction: The Rationale for a Multi-Targeted Kinase Inhibitor

The complexity and heterogeneity of cancer have underscored the limitations of therapies targeting a single signaling pathway. Tumor cells often develop resistance by activating alternative survival pathways. Consequently, multi-targeted kinase inhibitors that simultaneously block several key oncogenic drivers represent a promising therapeutic strategy.

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (ACTB-1003) is a quinoline derivative designed to inhibit multiple receptor and intracellular kinases critical for tumor progression. Its chemical structure, featuring a 3-cyano-4-hydroxyquinoline core, provides the scaffold for its potent inhibitory activity. This guide will dissect the intricate mechanism of action of ACTB-1003, focusing on its validated molecular targets.

Core Mechanism of Action: A Triad of Anti-Cancer Activity

ACTB-1003 exerts its anti-tumor effects by targeting key kinases involved in three fundamental aspects of cancer biology: cell proliferation, angiogenesis, and apoptosis.[1]

Inhibition of Proliferation via Fibroblast Growth Factor Receptor (FGFR) Targeting

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in normal development and has been implicated in the pathogenesis of numerous cancers.[2][3] Dysregulation of this pathway, often through FGFR amplification or mutation, can lead to uncontrolled cell proliferation, survival, and migration.[4][5][6] ACTB-1003 potently inhibits FGFR-1, thereby attenuating downstream signaling cascades that promote tumorigenesis.

Blockade of Angiogenesis through VEGFR-2 and TIE-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. ACTB-1003 targets two critical receptor tyrosine kinases involved in this process:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As the primary mediator of VEGF-A-driven angiogenesis, VEGFR-2 activation is essential for endothelial cell proliferation, migration, and survival.[7][8][9][10] Inhibition of VEGFR-2 by ACTB-1003 directly impedes the formation of new tumor vasculature.

-

Angiopoietin-1 Receptor (TIE-2): The angiopoietin-TIE-2 signaling axis is a key regulator of vascular maturation and stability.[11][12][13] While Angiopoietin-1 (Ang-1) promotes vessel stabilization, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist or agonist, often promoting angiogenesis in the presence of VEGF.[13][14] By inhibiting TIE-2, ACTB-1003 further disrupts the complex signaling network governing tumor angiogenesis.

Induction of Apoptosis by Targeting RSK-1 and P70S6K1

To overcome the inherent survival advantages of cancer cells, ACTB-1003 also targets two key intracellular serine/threonine kinases that lie downstream of major oncogenic pathways:

-

Ribosomal Protein S6 Kinase Alpha-1 (RSK-1): RSK family members are downstream effectors of the Ras-MAPK pathway and are involved in regulating cell proliferation, survival, and motility.[15][16][17] Overexpression and activation of RSK are associated with several cancers.[16][17]

-

Ribosomal Protein S6 Kinase Beta-1 (P70S6K1): As a key downstream effector of the PI3K/Akt/mTOR pathway, P70S6K1 plays a central role in protein synthesis, cell growth, and proliferation.[18] Its dysregulation is a common feature in many human cancers.[18]

Inhibition of both RSK-1 and P70S6K1 by ACTB-1003 disrupts these critical pro-survival signals, leading to the induction of apoptosis in tumor cells.[1]

Quantitative Inhibitory Activity

The potency of ACTB-1003 against its primary kinase targets has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Primary Biological Process |

| VEGFR-2 | 2 | Angiogenesis |

| TIE-2 | 4 | Angiogenesis |

| RSK-1 | 5 | Proliferation, Survival |

| FGFR-1 | 6 | Proliferation, Angiogenesis |

| P70S6K1 | 35 | Proliferation, Cell Growth |

| Data sourced from BioWorld.[1] |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the compound's mechanism, the following diagrams illustrate the targeted signaling pathways and a general workflow for its in vitro characterization.

Figure 1: Simplified signaling pathways targeted by ACTB-1003.

Figure 2: General experimental workflow for characterizing ACTB-1003.

Experimental Protocols for In Vitro Characterization

The following protocols provide a framework for the in vitro evaluation of ACTB-1003. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human kinases (VEGFR-2, TIE-2, FGFR-1, RSK-1, P70S6K1)

-

Kinase-specific substrates

-

ATP

-

ACTB-1003

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of ACTB-1003 in DMSO. A 10-point, 3-fold serial dilution is recommended.

-

Kinase Reaction: a. In a multiwell plate, add the diluted ACTB-1003 or DMSO (vehicle control). b. Add the kinase enzyme to each well and incubate for 10-20 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. d. Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ACTB-1003

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of ACTB-1003 for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20][21] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

ACTB-1003

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C.[22][23]

-

Cell Seeding and Treatment: Seed HUVECs onto the solidified matrix in the presence of various concentrations of ACTB-1003. Include a vehicle control and a positive control (e.g., VEGF).

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Imaging and Analysis: a. Visualize the tube-like structures using an inverted microscope. b. Capture images of multiple fields for each condition. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[24][25]

Preclinical Evidence of Anti-Tumor Activity

The multi-targeted mechanism of ACTB-1003 translates into significant anti-tumor activity in preclinical models. Studies have shown that ACTB-1003 can reduce tumor burden and increase survival in an FGFR-driven murine pro-B leukemia xenograft model and an FGFR3-mutated multiple myeloma model.[1] Furthermore, in vivo inhibition of P70S6K1, inhibition of RSK-1, induction of apoptosis, and anti-angiogenic activity have been observed in H460 non-small cell lung cancer xenografts.[1] The compound has also demonstrated tumor regression in MDA-MB-231 breast cancer xenografts and synergistic effects when combined with standard chemotherapeutic agents like paclitaxel and 5-fluorouracil.[1]

Conclusion and Future Directions

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (ACTB-1003) is a potent, orally bioavailable multi-kinase inhibitor with a well-defined mechanism of action that converges on the critical pathways of tumor cell proliferation, angiogenesis, and survival. Its ability to simultaneously inhibit FGFR, VEGFR-2, TIE-2, RSK-1, and P70S6K1 provides a strong rationale for its continued investigation as a cancer therapeutic.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to ACTB-1003. Further exploration of its efficacy in combination with other targeted therapies and immunotherapies is also warranted to fully realize its therapeutic potential in the clinical setting. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the nuanced activities of this promising anti-cancer agent.

References

-

Biological Significance and Targeting of the FGFR Axis in Cancer. PubMed Central. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed Central. [Link]

-

Roles of Fibroblast Growth Factor Receptors in Carcinogenesis. AACR Journals. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

-

Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]

-

Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PubMed Central. [Link]

-

Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. AACR Journals. [Link]

-

Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers. Journal of Translational Medicine. [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

-

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Brown University. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Receptors and Signal Transduction. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Taylor & Francis Online. [Link]

-

Angiopoietin-2 differentially regulates angiogenesis through TIE2 and integrin signaling. PubMed. [Link]

-

The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation. PubMed Central. [Link]

-

Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]

-

The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway. PubMed Central. [Link]

-

ACT Biotech describes unique mechanism of action of ACTB-1003. BioWorld. [Link]

-

Angiopoietin/Tie2 signaling, tumor angiogenesis and inflammatory diseases. IMR Press. [Link]

-

Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination. National Institutes of Health. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

4 Methods for Measuring Cell Proliferation. ABClonal. [Link]

-

N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. ChemBK. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. Chemicalbridge. [Link]

-

Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

-

Therapeutic targeting of p90 ribosomal S6 kinase. Frontiers. [Link]

-

Researchers identify regulatory protein domains that contribute to tumor cell survival and cancer progression. CancerNetwork. [Link]

-

p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector. Seminars in Cancer Biology. [Link]

-

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide. MySkinRecipes. [Link]

-

RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer. Frontiers. [Link]

-

Regulation and function of the RSK family in colorectal cancer. OAE Publishing Inc.. [Link]

-

A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ACS Publications. [Link]

-

Supporting Research. Certis Oncology Solutions. [Link]

Sources

- 1. | BioWorld [bioworld.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imrpress.com [imrpress.com]

- 13. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiopoietin-2 differentially regulates angiogenesis through TIE2 and integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]

- 16. cancernetwork.com [cancernetwork.com]

- 17. oaepublish.com [oaepublish.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. atcc.org [atcc.org]

- 22. ibidi.com [ibidi.com]

- 23. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. promocell.com [promocell.com]

Technical Guide: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide as a Pivotal Intermediate in the Synthesis of EKB-569 (Pelitinib)

Introduction

In the landscape of targeted cancer therapy, irreversible protein kinase inhibitors represent a significant advancement, offering durable enzymatic inhibition. EKB-569 (Pelitinib) is a potent, second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a 3-cyanoquinoline derivative that covalently binds to EGFR, including mutations resistant to first-generation inhibitors, making it a subject of substantial interest in oncology research.[3][4] The intricate molecular architecture of Pelitinib necessitates a multi-step synthesis, the efficiency of which is critically dependent on the strategic construction of key intermediates.

This technical guide provides an in-depth examination of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide , a cornerstone intermediate in the synthesis of EKB-569 and the related dual EGFR/HER-2 inhibitor, Neratinib.[5][6] We will explore the evolution of its synthetic methodologies, from challenging early routes to optimized, scalable processes, providing researchers and drug development professionals with a comprehensive understanding of the causality behind the experimental choices and the protocols for its successful preparation.

The Strategic Importance of the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous pharmaceuticals due to its versatile biological activities and synthetic accessibility.[7][8][9] In the context of EKB-569, the substituted 4-hydroxyquinoline core of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide serves two primary functions:

-

Structural Framework : It provides the rigid bicyclic system necessary for proper orientation and binding within the ATP-binding pocket of the EGFR kinase domain.

-

Synthetic Handle : The hydroxyl group at the C4 position is not the final functionality. Instead, it is a precursor to a more reactive leaving group, typically a chlorine atom. This subsequent chlorination step is critical for activating the molecule for the final nucleophilic aromatic substitution (SNAr) reaction that introduces the aniline side chain of Pelitinib.

The overall synthetic strategy for Pelitinib hinges on the efficient construction of this key 4-hydroxyquinoline intermediate.

Figure 1: High-level synthetic pathway for EKB-569.

Synthetic Methodologies: An Evolutionary Perspective

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide has evolved significantly, moving from harsh, low-yield methods to milder, more efficient processes suitable for large-scale production.

The Classical Approach: Thermal Cyclization

Early syntheses, often based on the Gould-Jacobs reaction, involved the condensation of a substituted aniline with an acrylate derivative, followed by a high-temperature thermal cyclization.[5][6] For instance, N-(5-amino-2-ethoxyphenyl)acetamide would be reacted with ethyl (E)-2-cyano-3-ethoxypropenoate, followed by cyclization in a high-boiling solvent like Dowtherm A at temperatures reaching 260 °C for extended periods (e.g., 20 hours).[5]

Causality and Limitations:

-

Mechanism: This reaction relies on extreme thermal energy to drive the intramolecular cyclization and elimination of ethanol to form the quinolone ring.

-

Drawbacks: The primary limitation of this approach is its severity. The high temperatures often lead to significant decomposition of starting materials and products, resulting in the formation of tar-like resins. This makes purification difficult and dramatically reduces the overall yield, often to as low as 35%.[5][6] Such conditions and outcomes are unacceptable for cost-effective and environmentally friendly kilogram-scale manufacturing.

Improved Synthesis: Base-Catalyzed Intramolecular Cyclization

To overcome the limitations of thermal cyclization, a more refined and scalable process was developed. This route features a base-catalyzed intramolecular cyclization under significantly milder conditions.[6] It has been successfully applied on a kilogram scale, demonstrating its commercial viability.[6]

The key step involves the cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate using a strong, non-nucleophilic base like sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH).[6]

Causality and Advantages:

-

Mechanism: The strong base deprotonates the aniline nitrogen, forming an amide anion. This highly nucleophilic anion then attacks the internal carbon of the cyanovinyl group in an intramolecular fashion, leading to ring closure. Subsequent protonation and tautomerization yield the stable 4-hydroxyquinoline product.

-

Advantages: This base-catalyzed pathway avoids the need for extreme temperatures, minimizing decomposition and side reactions. The reaction is cleaner, leading to higher yields and a product with greater purity, simplifying the subsequent workup and purification steps.[6] This makes it a cost-effective and robust process for industrial scale-up.

Figure 2: Workflow for the base-catalyzed synthesis.

Experimental Protocol: Kilogram-Scale Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

This protocol is adapted from the improved, base-catalyzed cyclization methodology described in the literature.[6]

Materials & Reagents:

| Reagent/Solvent | Quantity (Example Scale) | Molar Eq. | Purpose |

| o-[(2-cyanovinyl)amino]benzoate (14) | 2.0 kg | 1.0 | Starting Material |

| Sodium tert-butoxide (tBuONa) | 1.3 kg | ~2.05 | Base Catalyst |

| tert-Butanol (tBuOH) | 20 L | - | Solvent |

| Deionized Water | 15 L | - | Quenching/Precipitation |

| Concentrated HCl | As needed | - | Acidification |

Procedure:

-

Reaction Setup: To a suitable reactor, charge the benzoate starting material (2.0 kg) and sodium tert-butoxide (1.3 kg) with tert-butanol (20 L).

-

Cyclization: Stir the reaction mixture and heat to reflux. Maintain reflux for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., HPLC).

-

Solvent Removal: Once the reaction is complete, cool the clear solution to approximately 40 °C. Concentrate the mixture under reduced pressure to a volume of about 8 L to remove a significant portion of the tBuOH.

-

Workup and Precipitation: Dilute the concentrated reaction mixture with water (15 L). Carefully adjust the pH of the aqueous solution to ~4 by the slow addition of concentrated HCl. The product will precipitate out of the solution.

-

Granulation: Stir the resulting suspension at a temperature of 40–50 °C for an additional hour to ensure complete precipitation and improve the filterability of the solid.

-

Isolation: Filter the solid product. Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Drying: Dry the isolated solid under vacuum to yield N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide.

Expected Outcome: This process provides the target intermediate with high purity (>98% by HPLC) and is reported to be part of a 7-step synthesis with a 49% overall yield.[6]

From Intermediate to Activated Precursor: The Chlorination Step

With the 4-hydroxyquinoline core successfully constructed, the next critical step is the activation of the C4 position for the final fragment coupling. This is achieved by converting the hydroxyl group into a chloro group.

Reagent and Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6] It is a powerful dehydrating and chlorinating agent that efficiently converts the 4-quinolone tautomer into the 4-chloroquinoline aromatic system.

Protocol Glimpse:

-

The intermediate, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, is suspended in a solvent like ethyl acetate.[6]

-

POCl₃ is added slowly, often in the presence of a catalyst like DMAP.[6]

-

The mixture is heated to reflux for several hours until the reaction is complete, yielding a clear solution.[6]

-

A careful aqueous workup is required to quench the excess POCl₃, after which the product, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, is isolated as a solid.[6]

This chlorinated intermediate is now primed for the final SNAr reaction with the side chain that ultimately forms Pelitinib.

Physicochemical and Analytical Data

| Property | Data | Source |

| IUPAC Name | N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide | - |

| Alternate Name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide | [5][10] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | Calculated |

| Molecular Weight | 271.27 g/mol | Calculated |

| Purity (as reported) | >99% (HPLC) | [11] |

| Appearance | Solid | [6] |

Analytical Characterization: The identity and purity of the synthesized intermediate must be rigorously confirmed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor reaction progress.[6][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the nitrile (C≡N), amide (C=O), and hydroxyl (O-H) groups.

Conclusion

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is more than just a step in a synthetic sequence; it is a critical juncture where the core scaffold of a potent anti-cancer agent is forged. The progression from high-temperature thermal cyclizations to mild, base-catalyzed methods underscores a key principle in modern process chemistry: the pursuit of efficiency, scalability, and safety. The robust and high-yielding synthesis of this intermediate is a direct enabler for the development and potential commercialization of EKB-569 (Pelitinib), providing a tangible link between elegant synthetic chemistry and advanced therapeutic applications.

References

[12] Selleck Chemicals. Pelitinib (EKB-569) EGFR inhibitor. [5] HETEROCYCLES, Vol. 83, No. 12, 2011. synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. [13] National Cancer Institute. Definition of EKB-569 - NCI Dictionary of Cancer Terms. [3] National Institutes of Health. Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PMC. [7] International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [8] Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [6] ACS Publications. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [1] APExBIO. Pelitinib (EKB-569) - Potent Irreversible EGFR Inhibitor. [9] PubMed. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. [14] Abcam. Pelitinib (EKB-569), Irreversible EGFR inhibitor (CAS 257933-82-7). [15] Chemicalbook. (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(diMethylaMino)but-2-enaMide synthesis. [16] National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [17] ResearchGate. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. [18] Guidechem. How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? [19] Google Patents. CN103275002A - Preparation method of pelitinib. [10] Crossref. Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. [11] ResearchGate. New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. [4] PubChem. Pelitinib. [2] ResearchGate. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2).

Sources

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijfmr.com [ijfmr.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 9. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide [chooser.crossref.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Facebook [cancer.gov]

- 14. Pelitinib (EKB-569), Irreversible EGFR inhibitor (CAS 257933-82-7) | Abcam [abcam.com]

- 15. (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(diMethylaMino)but-2-enaMide synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [guidechem.com]

- 19. CN103275002A - Preparation method of pelitinib - Google Patents [patents.google.com]

The Lynchpin of Modern EGFR Inhibitors: A Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in Targeted Cancer Therapy

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of the quinoline derivative, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide , in the synthesis of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors. This document provides not only a detailed elucidation of the synthetic pathways but also delves into the underlying chemical principles and strategic considerations that underscore its significance in the landscape of targeted cancer therapeutics.

Introduction: The Quinoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Quinoline-based molecules have emerged as a highly successful class of EGFR inhibitors due to their structural resemblance to the adenine region of ATP, allowing them to competitively bind to the ATP-binding pocket of the EGFR kinase domain and disrupt its downstream signaling cascade.[3][4]

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (herein referred to as the "quinoline core intermediate") has been identified as a critical building block in the synthesis of potent and selective EGFR inhibitors, including the clinically significant drug Neratinib and the investigational agent EKB-569.[2] Its strategically positioned functional groups—the cyano, ethoxy, and acetamido moieties—provide a versatile platform for the construction of complex molecular architectures with enhanced binding affinity and pharmacokinetic properties.

Table 1: Physicochemical Properties of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

| Property | Value | Reference |

| CAS Number | 848133-75-5 | [CAS Registry] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [PubChem] |

| Molecular Weight | 271.27 g/mol | [PubChem] |

| Appearance | White to pale yellow solid | [Supplier Data] |

| Solubility | Soluble in DMSO and DMF | [Supplier Data] |

The Strategic Synthesis of the Quinoline Core Intermediate

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. Several synthetic routes have been reported, with the Gould-Jacobs reaction and subsequent modifications being a cornerstone of many approaches.[5]

The Gould-Jacobs Reaction: A Classic Approach to Quinoline Synthesis

The Gould-Jacobs reaction is a powerful method for the construction of the 4-hydroxyquinoline ring system.[5] The reaction typically involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[6]

Causality Behind the Choice of Method: The Gould-Jacobs reaction is favored for its reliability and its ability to introduce key substituents onto the quinoline ring. The high temperatures required for the cyclization step, however, can lead to decomposition of sensitive substrates, necessitating the development of milder, more efficient protocols.[7]

Caption: Generalized workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

A Modern, Optimized Synthetic Protocol

More recent synthetic strategies employ a convergent approach, often utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate the cyclization under milder conditions, thereby avoiding the harsh thermal requirements of the traditional Gould-Jacobs reaction.[2]

Expert Insight: The use of DMF-DMA as a one-carbon synthon allows for the construction of the quinoline ring at significantly lower temperatures, which is crucial for preserving the integrity of the functional groups on the aniline precursor. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide (tBuONa) in a polar aprotic solvent like tert-butanol (tBuOH) is critical for promoting the intramolecular cyclization while minimizing side reactions.[8]

Step-by-Step Experimental Protocol:

-